BenchChemオンラインストアへようこそ!

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

PPARδ agonist metabolic syndrome nuclear receptor

This compound's unique 5,6-dimethyl substitution pattern on the benzothiazole core is critical for research, conferring >15-fold superior PPARδ agonist activity compared to analogs. Its precise steric and electronic profile is essential for reproducible CNS-targeting studies and SAR. Ensure your research outcomes are valid by sourcing this exact building block, not a generic substitute.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
CAS No. 69389-16-8
Cat. No. B1419939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
CAS69389-16-8
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N3CCNCC3
InChIInChI=1S/C13H17N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3
InChIKeyZZSILWQFEVWCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: A 5,6-Dimethyl Substituted Benzothiazole-Piperazine Hybrid for Specialized Research Applications


5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (CAS not assigned; molecular formula C13H17N3S; MW 247.36) is a heterocyclic compound comprising a benzothiazole core substituted with methyl groups at the 5- and 6-positions and a piperazine moiety at the 2-position [1]. This compound belongs to the benzothiazole-piperazine hybrid class, a privileged scaffold in medicinal chemistry owing to the benzothiazole ring's capacity for π-π stacking and hydrogen bonding, and the piperazine moiety's ability to modulate physicochemical properties and receptor interactions [2]. The 5,6-dimethyl substitution pattern distinguishes this compound from other benzothiazole-piperazine derivatives by altering the electronic density and steric profile of the aromatic system, which can influence target binding and metabolic stability .

Why 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Arbitrarily Substituted with Other Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine hybrids as a class exhibit diverse biological activities, but substitution pattern on the benzothiazole ring critically governs target selectivity, potency, and drug-like properties [1]. The 5,6-dimethyl substitution on 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole confers distinct electronic and steric characteristics compared to unsubstituted, mono-substituted, or halogen-substituted analogs. These structural variations produce quantifiable differences in receptor binding affinity, enzyme inhibition potency, and physicochemical parameters such as lipophilicity (LogD) and topological polar surface area, which directly affect experimental outcomes and reproducibility [2]. For scientific procurement, substituting this specific compound with a generic benzothiazole-piperazine derivative without matching the exact substitution pattern introduces uncontrolled variables that may invalidate structure-activity relationship (SAR) studies or lead to inconsistent biological readouts [3].

Quantitative Differentiation Evidence for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Against Comparator Analogs


5,6-Dimethyl Substitution Confers >15-Fold Superior PPARδ Agonist Activity Relative to 4-Methyl Analog

In a systematic structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives, the 5,6-dimethyl substituted analog (designated compound 5g) demonstrated potent human PPARδ agonist activity with an EC50 of 4.1 nM [1]. In contrast, the 4-methyl substituted analog (compound 2b) exhibited an EC50 of 63 nM under identical assay conditions [2]. This represents a >15-fold improvement in potency conferred specifically by the 5,6-dimethyl substitution pattern.

PPARδ agonist metabolic syndrome nuclear receptor

5,6-Dimethylbenzothiazole Core Serves as a Defined Synthetic Intermediate with Established Reactivity Parameters

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is documented as a key synthetic intermediate for constructing more complex benzothiazole-piperazine derivatives. The unsubstituted piperazine nitrogen serves as a reactive handle for further functionalization via acylation, alkylation, or sulfonylation . This contrasts with the parent unsubstituted benzothiazole-piperazine (2-piperazin-1-yl-1,3-benzothiazole, CAS 55745-83-0, MW 219.31) which lacks the electron-donating 5,6-dimethyl groups that enhance the nucleophilicity of the benzothiazole ring system [1].

synthetic intermediate heterocyclic chemistry building block

Calculated LogD and TPSA Values Differentiate 5,6-Dimethyl Analog from Unsubstituted Benzothiazole-Piperazine in CNS Drug-Likeness Predictions

Computational physicochemical analysis of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole yields a calculated LogD at pH 7.4 of 2.10 and a topological polar surface area (TPSA) of 28.16 Ų [1]. These values fall within favorable ranges for blood-brain barrier (BBB) penetration (optimal LogD 1-3; TPSA < 60-70 Ų). By comparison, structurally related benzothiazole-piperazine derivatives lacking the 5,6-dimethyl substitution exhibit different lipophilicity profiles, as demonstrated by the drug-likeness optimization studies of benzothiazole-based dopamine receptor ligands where substitution pattern critically influenced clogP and LipE values [2].

blood-brain barrier permeability physicochemical properties drug-likeness

Benzothiazole-Piperazine Scaffold Demonstrates Selective AChE Inhibition with Blood-Brain Barrier Permeability

A 2025 study of novel benzothiazole-piperazine derivatives evaluated for cholinesterase inhibition identified potent and selective AChE inhibitors (compound LB05: IC50 = 0.40 ± 0.01 μM; Ki = 0.28 μM) with confirmed blood-brain barrier permeability using the PAMPA-BBB assay [1]. Earlier work on benzothiazole-piperazine AChE inhibitors demonstrated that compounds at 0.1 μM concentration achieved AChE inhibition rates of 96.44%, 99.83%, and 89.70% for the most active derivatives, with negligible BChE inhibitory activity, establishing class-level AChE selectivity [2]. While the specific 5,6-dimethyl analog was not the primary compound in these studies, the data establish that benzothiazole-piperazines as a class possess inherent AChE selectivity and BBB penetrability—properties that substitution pattern (including 5,6-dimethyl) can further modulate.

acetylcholinesterase inhibitor Alzheimer's disease blood-brain barrier

Recommended Research Application Scenarios for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole Based on Quantitative Differentiation Evidence


PPARδ Agonist Lead Optimization and Structure-Activity Relationship Studies

Based on evidence that the 5,6-dimethyl substitution pattern confers >15-fold superior PPARδ agonist activity (EC50 = 4.1 nM) compared to 4-methyl analogs (EC50 = 63 nM), 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is optimally suited as a core scaffold for PPARδ agonist development programs targeting metabolic syndrome and dyslipidemia [1]. The compound's free piperazine NH provides a derivatization handle for introducing hydrophobic groups that enhance PPARδ binding affinity and subtype selectivity over PPARα and PPARγ [2].

CNS-Targeted Acetylcholinesterase Inhibitor Development

The benzothiazole-piperazine scaffold has demonstrated class-level AChE selectivity with minimal BChE inhibition and confirmed blood-brain barrier permeability via PAMPA-BBB assay [1]. The 5,6-dimethyl analog's calculated LogD (pH 7.4) of 2.10 and TPSA of 28.16 Ų fall within favorable ranges for CNS penetration, making it a suitable starting point for Alzheimer's disease research programs requiring BBB-permeable AChE inhibitors [2].

Synthetic Intermediate for Functionalized Benzothiazole-Piperazine Libraries

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole serves as a defined building block for generating diverse compound libraries through acylation, alkylation, or sulfonylation of the unsubstituted piperazine nitrogen [1]. The 5,6-dimethyl substitution provides enhanced electron density on the benzothiazole ring compared to unsubstituted 2-piperazin-1-yl-1,3-benzothiazole (MW 219.31), enabling distinct reactivity profiles and downstream SAR exploration in medicinal chemistry campaigns [2].

Dopamine Receptor Ligand Probe Development

Given that benzothiazole-based ligands demonstrate high dual affinity at D2S and D3 dopamine receptors with Ki values in the low nanomolar range (e.g., compound 9: Ki (hD2SR) = 2.8 ± 0.8 nM; Ki (hD3R) = 3.0 ± 1.6 nM), the 5,6-dimethyl analog may serve as a scaffold for developing CNS-active dopamine receptor probes [1]. Substitution pattern on the benzothiazole heterocycle has been shown to significantly modulate D2SR/D3R binding affinity and drug-likeness properties, making this specific compound valuable for comparative SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.